1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the use of nucleophilic aromatic substitution (S(N)Ar) reactions. One common method starts with 1,3-difluorobenzene as the base compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S(N)Ar): This reaction is used to introduce different substituents onto the benzene ring.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom in the sulfanylmethyl group.
Substitution Reactions: Fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Disiamylborane, Dicyclohexylborane, and Diisopinocamphenylborane: For nucleophilic aromatic substitution.
Palladium Catalysts: For coupling reactions such as the Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different sulfur-containing derivatives .
Scientific Research Applications
1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its fluorine atoms and sulfanylmethyl group. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluorobenzene
- 2,4-Difluorobenzene
- m-Difluorobenzene
Uniqueness
1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both multiple fluorine atoms and a sulfanylmethyl group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)sulfanylmethyl]-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-12(16)13(17)6-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAFRGIXYFSQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=CC(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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